

An In-depth Technical Guide to 4-Chloro-2-sulfanylbenzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-2-sulfanylbenzoic acid

Cat. No.: B1628968

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CAS Number: 20324-49-6

This technical guide provides a comprehensive overview of **4-Chloro-2-sulfanylbenzoic acid**, a halogenated aromatic sulfur compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthesis protocols, and known biological significance, with a focus on data presentation, experimental detail, and visualization of related pathways.

Chemical and Physical Properties

Quantitative data for **4-Chloro-2-sulfanylbenzoic acid** and its parent compound, thiosalicylic acid, are summarized below for comparative analysis. Data for the target compound is limited in publicly available literature; therefore, some properties of its isomers are included for reference.

| Property | 4-Chloro-2-sulfanylbzoic acid | Thiosalicylic Acid (2-Mercaptobenzoic Acid) | 2-Chloro-6-mercaptobenzoic acid | 4-Mercaptobenzoic acid |
|-------------------|---|--|---|---|
| CAS Number | 20324-49-6[1] | 147-93-3 | 20324-51-0[2] | 1074-36-8[3] |
| Molecular Formula | C ₇ H ₅ ClO ₂ S[2] | C ₇ H ₆ O ₂ S | C ₇ H ₅ ClO ₂ S[2] | C ₇ H ₆ O ₂ S[3] |
| Molecular Weight | 188.63 g/mol [2] | 154.18 g/mol | 188.63 g/mol [2] | 154.19 g/mol [3] |
| Melting Point | Not available | 162-169 °C[4] | Not available | 215-224 °C[5] |
| Boiling Point | Not available | Not available | Not available | 314.3±25.0 °C (Predicted)[5] |
| pKa | Not available | 3.501[4] | 2.35±0.36 (Predicted)[2] | 4.05±0.10 (Predicted)[3] |
| Solubility | Not available | Slightly soluble in water, ethanol, and diethyl ether; more soluble in DMSO[4] | Not available | Insoluble in water; soluble in alcohol and ether. |

Experimental Protocols: Synthesis of Thiosalicylic Acid Derivatives

While a specific, detailed protocol for the synthesis of **4-Chloro-2-sulfanylbzoic acid** is not readily available in the cited literature, methods for analogous compounds provide a likely synthetic route. A common approach involves the substitution of a chloro group with a sulfhydryl group or the introduction of a sulfhydryl group via a diazonium salt. The following is a representative protocol for a related compound, 4-mercaptobenzoic acid, synthesized from p-chlorobenzoic acid[6][7].

Synthesis of 4-Mercaptobenzoic Acid from p-Chlorobenzoic Acid[6][7]

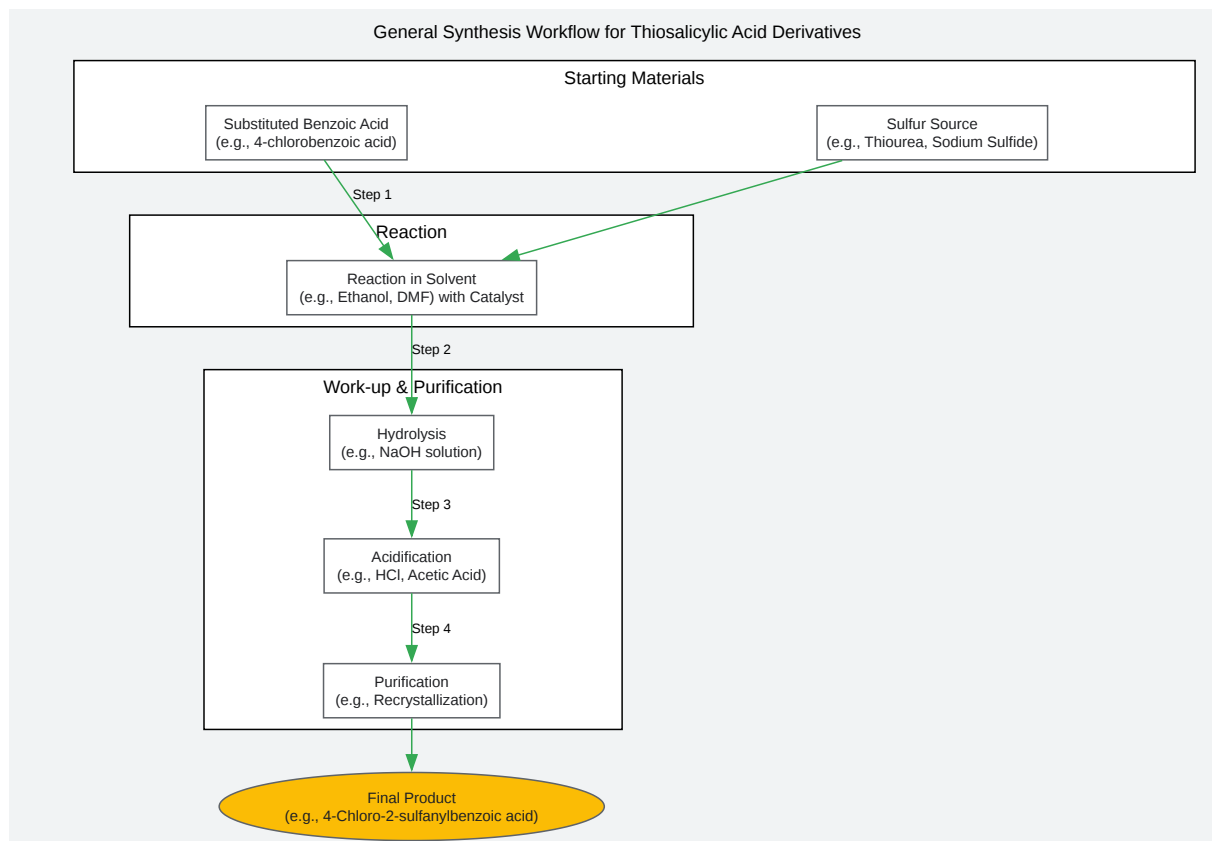
This two-step synthesis involves the formation of an intermediate followed by hydrolysis.

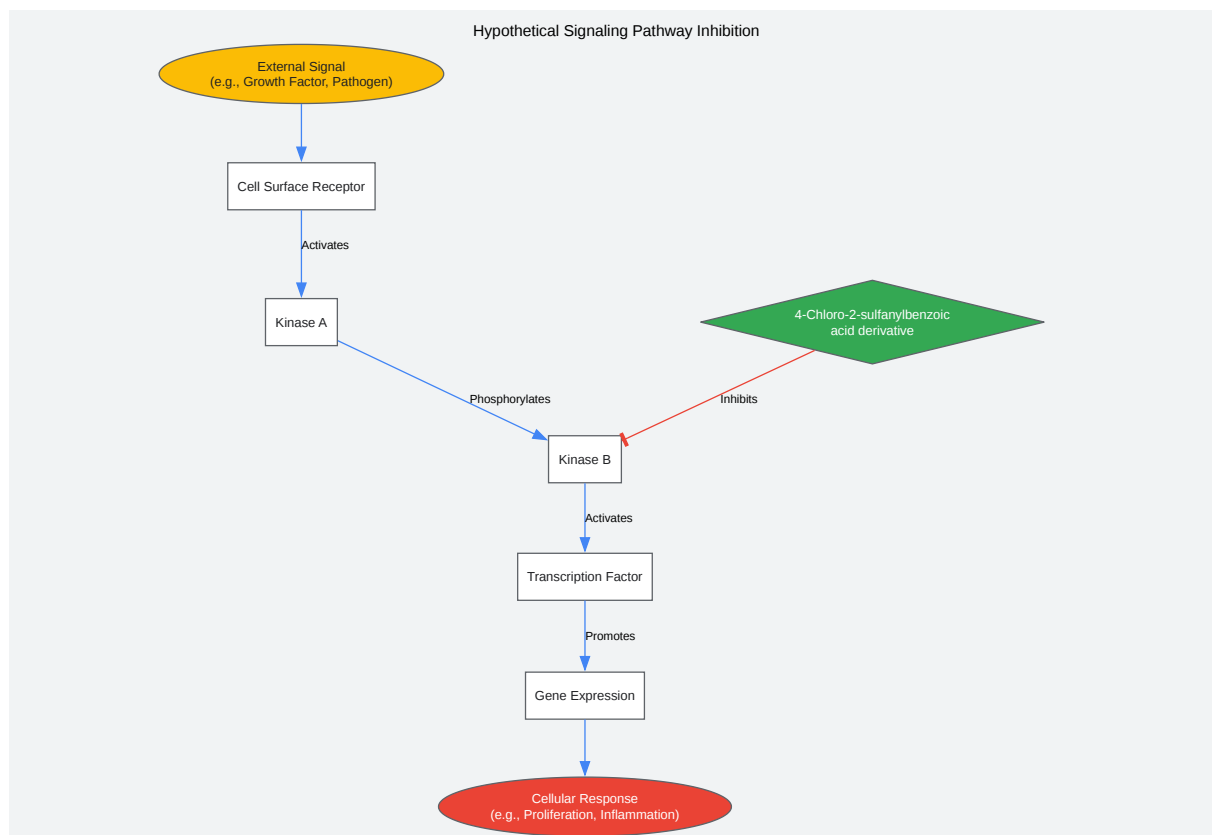
Step 1: Intermediate Formation

- In a 10L glass reactor, add 6.4L of ethanol at 20-25°C with stirring.
- Add 800g (5.1 mol) of p-chlorobenzoic acid and 583g (7.7 mol) of thiourea. Stir at room temperature until all solids are dissolved.
- Add 1.29g (5.1 mmol) of iodine as a catalyst.
- Heat the mixture to reflux (75-80°C) and maintain for 7 hours.
- After the reaction, cool the mixture to 0-5°C and let it stand for 3 hours.
- Filter the mixture to obtain the solid intermediate. Wash the filter cake with ethanol (2 x 2.5L) for 30 minutes each wash.
- Dry the intermediate under reduced pressure at 50°C for 24 hours.

Step 2: Hydrolysis to 4-Mercaptobenzoic Acid

- In a separate 10L glass reactor, add 4.2L of deionized water.
- Add 600g (2.6 mol) of the dried intermediate.
- Add 208g (5.2 mol) of solid sodium hydroxide in batches while stirring.
- Continue stirring at room temperature for 1 hour, then filter the solution.
- To the filtrate, add 3L of ice-cold acetic acid dropwise to adjust the pH to 1-2, which will cause the product to precipitate.
- Cool the mixture to below 10°C and stir for an additional hour.
- Filter the precipitate and wash the filter cake with deionized water (2 x 1.2L).
- Dry the crude product under vacuum at 40°C.
- For further purification, recrystallize the crude product from hot ethyl acetate.





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